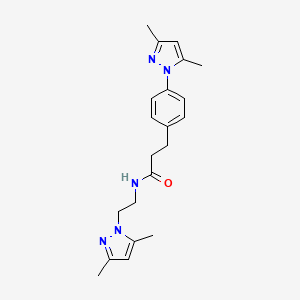

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

Description

This compound is a propanamide derivative featuring dual 3,5-dimethylpyrazole substituents. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, similar to protocols described for analogous propanamide derivatives (see Scheme 1 in for comparable synthetic pathways) .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-15-13-17(3)25(23-15)12-11-22-21(27)10-7-19-5-8-20(9-6-19)26-18(4)14-16(2)24-26/h5-6,8-9,13-14H,7,10-12H2,1-4H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYXLTYMFVVJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CCC2=CC=C(C=C2)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of hydrazine with appropriate ketones or aldehydes to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anticancer Activity

The pyrazole scaffold is recognized for its potential as an anticancer agent. Recent studies have indicated that derivatives of pyrazole, including those similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from substituted pyrazoles have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective potency .

Anti-inflammatory Properties

Pyrazole derivatives are also being explored for their anti-inflammatory properties. Research has demonstrated that certain pyrazole-based compounds can inhibit inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Coordination Chemistry

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide has been utilized in coordination chemistry as a ligand for metal complexes. These complexes have shown interesting properties such as enhanced catalytic activity and stability under various conditions. For instance, studies have reported the successful synthesis of palladium complexes using pyrazole derivatives which demonstrate unique structural characteristics and potential applications in catalysis .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

- Structural Differences :

- The acetylphenyl group replaces the ethyl-linked pyrazole moiety in the target compound.

- A bromine atom is present at the 4-position of the pyrazole ring, contrasting with the unsubstituted pyrazole in the target molecule.

- The acetyl group introduces a ketone functionality, which could influence solubility and metabolic stability compared to the dimethylpyrazole-ethyl chain in the target compound .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

- Structural Differences :

- These derivatives incorporate thiazole and oxadiazole rings instead of pyrazole groups.

- A sulfanyl linker connects the oxadiazole and propanamide moieties.

- Functional Implications :

Key Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Insights

- Synthetic Challenges :

- Biological Relevance :

- Pyrazole derivatives often exhibit kinase inhibitory activity. The dimethyl groups in the target compound may enhance hydrophobic binding compared to brominated or acetylated analogs .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound includes two 3,5-dimethyl-1H-pyrazole groups attached to an ethyl and a phenyl group, respectively. Its unique structure may enhance selectivity towards specific biological targets.

1. Kinase Inhibition

Research indicates that compounds with pyrazole structures often exhibit kinase inhibition properties. Kinases are critical in regulating various cellular processes, including metabolism and cell signaling. Preliminary studies suggest that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide may interact with kinases involved in glucose metabolism and cellular signaling pathways .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. For instance:

- Cytotoxicity Studies : Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to exhibit IC50 values ranging from 7.4 nM to 42.30 µM against different cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide | A549 | 26 |

| Similar Pyrazole Derivative | MCF7 | 3.79 |

| Another Pyrazole Derivative | Hep-2 | 3.25 |

3. Anti-inflammatory Properties

The pyrazole framework is also associated with anti-inflammatory activities. Studies have indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of pyrazole compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide:

Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a series of pyrazole derivatives against the A549 cell line. The derivative exhibited an IC50 value of 26 µM, indicating moderate efficacy in inhibiting cell growth .

Study 2: Kinase Inhibition

Research focused on the interaction of pyrazole-based compounds with specific kinases associated with metabolic pathways. The findings suggested that these compounds could serve as potential therapeutic agents for diabetes-related complications due to their ability to modulate kinase activity .

Q & A

Q. What are the key structural features of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide, and how do they influence its reactivity?

The compound contains two 3,5-dimethylpyrazole moieties linked via an ethyl-propanamide backbone. The pyrazole rings contribute to π-π stacking interactions and hydrogen-bonding capabilities, while the amide group enhances solubility and stability in polar solvents. These features are critical for ligand-receptor interactions in biological systems, as seen in structurally similar pyrazole derivatives .

Q. What standard synthesis routes are employed for this compound, and what intermediates are critical?

Synthesis typically involves:

- Step 1: Condensation of 3,5-dimethylpyrazole with bromoethylamine to form the ethyl-pyrazole intermediate.

- Step 2: Coupling with a phenyl-propanamide precursor via amidation or nucleophilic substitution. Key intermediates include halogenated ethyl-pyrazoles and acetylated phenyl derivatives. Reaction optimization (e.g., microwave-assisted synthesis) improves yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 2D NMR (e.g., HSQC, COSY) resolves complex proton environments in the pyrazole and amide groups .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves steric effects of the dimethylpyrazole substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final amidation step?

Use Design of Experiments (DoE) to systematically test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Solvent | DMF, THF, DCM | DMF |

| Catalyst | HATU, EDCI | HATU (1.2 equiv) |

| DoE reduces trial-and-error approaches and identifies synergistic effects, as demonstrated in pyrazole-amide syntheses . |

Q. How should contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

- Orthogonal Assays: Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinity .

- Computational Validation: Molecular dynamics (MD) simulations assess ligand-protein interactions under varying pH or ionic conditions .

- Batch Analysis: Check for impurities via HPLC; even 5% impurities can skew bioactivity data .

Q. What strategies are effective in studying the compound’s interactions with cytochrome P450 enzymes?

- Inhibition Assays: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure metabolic stability.

- Docking Studies: Align the compound’s pyrazole moieties with the heme-binding pocket of CYP3A4, prioritizing hydrophobic contacts .

- Metabolite Identification: LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the pyrazole methyl groups) .

Q. How can computational methods accelerate reaction design for novel derivatives?

Adopt the ICReDD framework , which integrates:

- Quantum Chemical Calculations: Predict transition states for amide bond formation.

- Machine Learning: Train models on existing pyrazole-amide reaction datasets to prioritize solvent/catalyst combinations. This reduces development time by 30–50% compared to traditional trial-and-error .

Data Contradiction & Methodological Challenges

Q. How do steric effects from the 3,5-dimethyl groups impact regioselectivity in further functionalization?

- Case Study: Electrophilic substitution at the pyrazole C4 position is hindered by steric bulk from adjacent methyl groups.

- Solution: Use bulky directing groups (e.g., tert-butyloxycarbonyl) to override steric bias, as shown in analogous triazole systems .

Q. What methodological approaches validate the compound’s stability under physiological conditions?

- Accelerated Stability Testing: Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C for 72 hours.

- Degradation Pathways: Monitor via LC-MS; common issues include hydrolysis of the amide bond or oxidation of methyl groups .

Structural Analogs & Comparative Studies

Q. Which structural analogs of this compound show promise in overcoming pharmacokinetic limitations?

| Analog | Modification | Advantage |

|---|---|---|

| Analog A | Replacement of ethyl linker with PEG | Improved solubility |

| Analog B | Substituent at phenyl para-position (e.g., -CF₃) | Enhanced metabolic stability |

| Prioritize analogs with logP < 3.5 to balance lipophilicity and bioavailability . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.